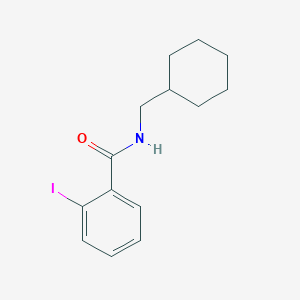
N-(cyclohexylmethyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-2-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-2-iodobenzamide typically involves the following steps:
Formation of 2-iodobenzoic acid: This can be achieved by iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid.
Conversion to 2-iodobenzoyl chloride: The 2-iodobenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The final step involves the reaction of 2-iodobenzoyl chloride with cyclohexylmethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(cyclohexylmethyl)-2-iodobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzamide moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the benzamide group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the benzamide group to an amine.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as N-(cyclohexylmethyl)-2-azidobenzamide or N-(cyclohexylmethyl)-2-cyanobenzamide can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry: N-(cyclohexylmethyl)-2-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, making it a useful scaffold for drug design.
Comparison with Similar Compounds
- N-(cyclohexylmethyl)-2-bromobenzamide
- N-(cyclohexylmethyl)-2-chlorobenzamide
- N-(cyclohexylmethyl)-2-fluorobenzamide
Comparison: N-(cyclohexylmethyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can lead to different chemical behaviors and biological activities.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXSFOBLWHWQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(propan-2-yl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B5148692.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5148696.png)
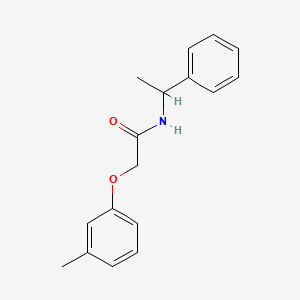
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)
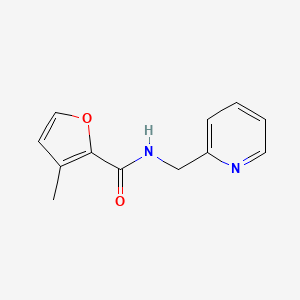
![Diethyl 2-[3-(4-chloro-2,6-dimethylphenoxy)propyl]propanedioate](/img/structure/B5148736.png)
![5-oxo-5-[2-(phenylacetyl)hydrazino]pentanoic acid](/img/structure/B5148745.png)
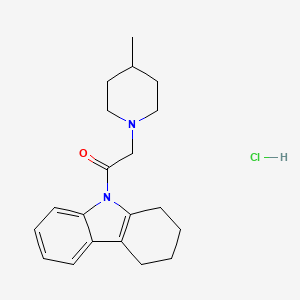
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)
![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5148767.png)
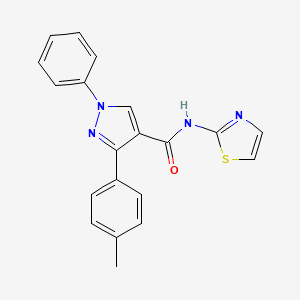
![2-[5-(4-Ethylphenoxy)pentylamino]ethanol](/img/structure/B5148778.png)

